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molecular formula C11H16N2O3S B2770770 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide CAS No. 103826-87-5

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2770770
M. Wt: 256.32
InChI Key: KGBTVIQRHXYTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590154

Procedure details

To a mixture of 200 ml of acetonitrile, 50 g of sulfanilamide, and 30 g of triethylamine was added dropwise 35 g of pivaloyl chloride at 50° C. They were then stirred for 30 minutes and the resulting suspension was poured into 1.5 l of water. The thus formed crystals were separated by filtration to yield 68 g of p-pivaloylaminobenzenesulfonamide (m.p., 219°-220° C.).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.[S:4]([NH2:14])(=[O:13])([C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)=[O:5].C(N(CC)CC)C.[C:22](Cl)(=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24]>O>[C:22]([NH:12][C:9]1[CH:8]=[CH:7][C:6]([S:4]([NH2:14])(=[O:13])=[O:5])=[CH:11][CH:10]=1)(=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
50 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
They were then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thus formed crystals were separated by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)(C)C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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